9-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
9-CHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Chlorination: Introduction of the chlorine atom at the 9th position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The morpholinosulfonyl group is introduced using morpholine and a sulfonylating agent like sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
9-CHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-CHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.
Pyridoquinazoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The unique combination of the chlorine atom and the morpholinosulfonyl group in 9-CHLORO-8-(MORPHOLINOSULFONYL)-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14ClN3O4S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
9-chloro-8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C16H14ClN3O4S/c17-12-10-13-11(16(21)18-15-3-1-2-4-20(13)15)9-14(12)25(22,23)19-5-7-24-8-6-19/h1-4,9-10H,5-8H2 |
InChI Key |
WHFIRDQDXWMDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl |
Origin of Product |
United States |
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